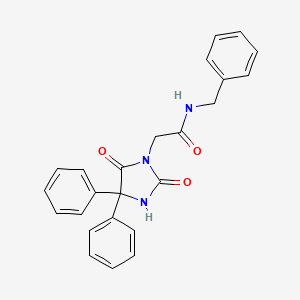

N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is a synthetic small molecule derived from the 4,4-diphenylimidazolidin-2,5-dione (hydantoin) scaffold. Its structure features a benzyl-substituted acetamide group attached to the imidazolidinone core. This compound belongs to a class of hydantoin derivatives investigated for their biological activities, particularly anticancer and anticonvulsant properties.

Biological Activity

N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and highlighting case studies that elucidate its pharmacological profile.

Chemical Structure and Properties

This compound has the molecular formula C24H21N3O3 and a molecular weight of 399.4 g/mol. The compound features an imidazolidinone core with a benzyl group and two phenyl substituents, contributing to its stability and reactivity in biological systems .

Biological Activity Overview

Research indicates that compounds with similar imidazolidinone structures exhibit diverse biological activities, including:

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast cancer (MDA-MB-468) and renal cancer (A498) cells. The mechanism was linked to the induction of apoptosis and inhibition of tumor growth in xenograft models .

Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound effectively inhibited LPS-induced nitric oxide production in RAW 264.7 macrophages. This suggests a potential application in treating inflammatory diseases by modulating immune responses through COX inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, we compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate | Similar imidazolidinone core; ethyl ester instead of amide | Moderate anticancer activity |

| 5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid | Contains a longer carbon chain; retains imidazolidinone core | Limited anti-inflammatory effects |

| 2-(2,5-dioxoimidazolidin-4-yl)acetic acid | Lacks phenyl substituents; simpler structure | Minimal biological activity |

Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic development. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer proliferation and inflammation.

- Apoptosis Induction : It appears to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Research indicates that it may disrupt the normal cell cycle progression in malignant cells.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Potential use in treating infections due to its ability to inhibit bacterial growth.

- Anticancer Properties : Studies suggest that derivatives of imidazolidinones can induce apoptosis in cancer cells.

- Neurological Applications : Similar compounds have been investigated for their neuroprotective effects, indicating potential use in treating neurodegenerative diseases.

Synthetic Applications

N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide serves as a versatile intermediate in synthetic chemistry. Its synthesis typically involves several steps that can be optimized for yield and purity. Key synthetic pathways include:

- Alkylation Reactions : The compound can undergo selective alkylation using various alkyl halides under basic conditions.

- Formation of Derivatives : The unique structure allows for the generation of novel derivatives with varied properties.

Antimicrobial Activity

A study demonstrated that derivatives of imidazolidinones possess significant antimicrobial properties. This compound was tested against multiple bacterial strains, showing promising results that warrant further investigation into its mechanism of action .

Anticancer Research

Research published in medicinal chemistry journals indicated that imidazolidinone derivatives could effectively induce apoptosis in cancer cell lines. This compound was identified as a lead compound for further development due to its structural characteristics that facilitate interaction with cellular targets .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds similar to this compound were shown to protect neuronal cells from oxidative stress. This suggests potential applications in developing treatments for conditions like Alzheimer's disease .

Comparison with Related Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Benzyl group with two phenyl substituents | Antimicrobial, anticancer |

| Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate | Similar core; ethyl ester instead of amide | Antimicrobial |

| 5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid | Longer carbon chain; retains core | Anticancer |

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide with structurally related derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Key Observations :

- The benzyl group in the target compound enhances lipophilicity compared to polar substituents like hydroxyethylaminoethyl () or fluorophenyl ().

Key Observations :

- Derivatives with fluorinated aryl groups (e.g., Compound 16) show potent cytotoxicity (IC50 ~4.71 μM) against cervical cancer cells .

- Bivalent ligands () may exhibit enhanced anticonvulsant activity due to dual-site binding but lack cytotoxicity data.

- The benzyl group in the target compound is hypothesized to improve tumor penetration but may reduce solubility compared to hydrophilic derivatives .

Physicochemical and Spectroscopic Properties

Key Observations :

- All derivatives retain characteristic C=O peaks at ~1700–1775 cm⁻¹, confirming the hydantoin core .

- The benzyl group’s NMR signature (δ ~4.7 ppm) distinguishes the target compound from analogs with fluorophenyl or methoxy groups .

Structure-Activity Relationship (SAR) Trends

Lipophilicity : Benzyl and diphenyl groups enhance membrane permeability but may limit aqueous solubility.

Electron Effects : Fluorine substituents () improve metabolic stability and target affinity via electron withdrawal.

Hydrogen Bonding: Hydroxyethylaminoethyl derivatives () improve solubility but may reduce cell penetration .

Properties

Molecular Formula |

C24H21N3O3 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide |

InChI |

InChI=1S/C24H21N3O3/c28-21(25-16-18-10-4-1-5-11-18)17-27-22(29)24(26-23(27)30,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,25,28)(H,26,30) |

InChI Key |

CIBHYXOIDMJEHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.